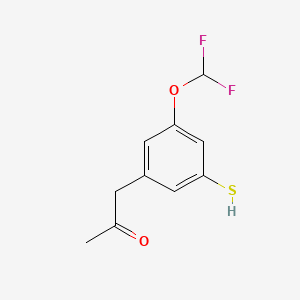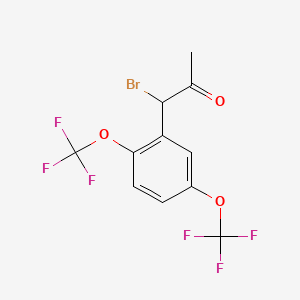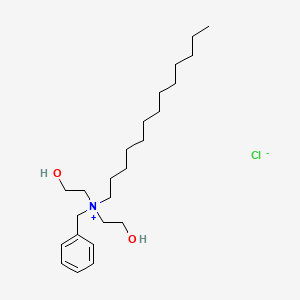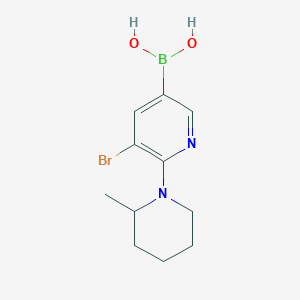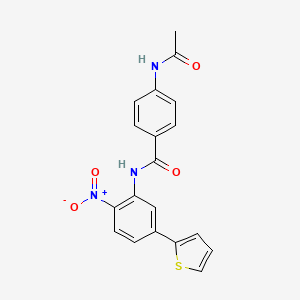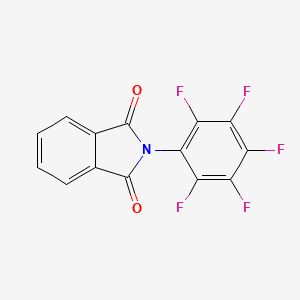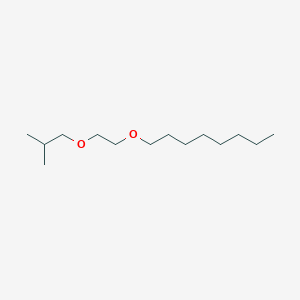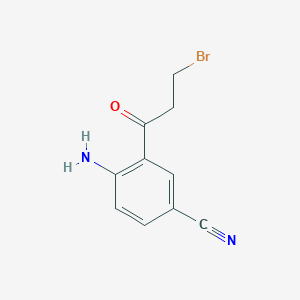
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C10H9BrN2O. It is characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety attached to a phenyl ring.
Métodos De Preparación
The synthesis of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one can be achieved through several routes. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by overnight stirring at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and cyano groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the bromine atom.
1-(2-Amino-5-cyanophenyl)-3-chloropropan-1-one: The chlorine atom in place of bromine can lead to different reactivity and properties.
1-(2-Amino-5-cyanophenyl)-3-fluoropropan-1-one: The presence of fluorine can significantly alter the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
4-amino-3-(3-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5H,3-4,13H2 |
Clave InChI |
ZGKOIYNWEWUKQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C(=O)CCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


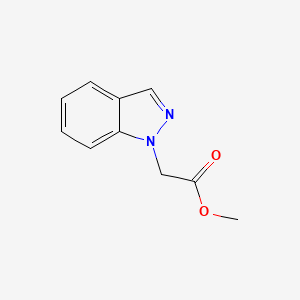
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
